(S)-4-Benzyl-2-oxazolidone

Chiral Purity Asymmetric Synthesis Quality Control

This foundational Evans auxiliary delivers validated ≥99% enantiomeric excess (HPLC) and consistent physical parameters (mp 86–88 °C), ensuring batch-to-batch reproducibility for stereocontrolled C–C bond formations. It achieves 98:2 diastereoselectivity in enolate alkylations, enabling robust synthesis of chiral α-substituted carboxylic acids, (S)-equol, and both enantiomers of piperazic acid. Achiral or racemic substitutes fail to provide the required diastereofacial shielding.

Molecular Formula C10H11NO2
Molecular Weight 177.20 g/mol
CAS No. 90719-32-7
Cat. No. B022730
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-4-Benzyl-2-oxazolidone
CAS90719-32-7
Synonyms(4S)-4-(Phenylmethyl)-2-oxazolidinone;  (-)-4-Benzyl-2-oxazolidinone;  (4S)-4-(Phenylmethyl)-1,3-oxazolidin-2-one;  (4S)-4-Benzyl-1,3-oxazolidin-2-one;  (4S)-Benzyloxazolidin-2-one; 
Molecular FormulaC10H11NO2
Molecular Weight177.20 g/mol
Structural Identifiers
SMILESC1C(NC(=O)O1)CC2=CC=CC=C2
InChIInChI=1S/C10H11NO2/c12-10-11-9(7-13-10)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,11,12)/t9-/m0/s1
InChIKeyOJOFMLDBXPDXLQ-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

(S)-4-Benzyl-2-oxazolidinone (CAS 90719-32-7) Procurement Specifications: Purity, Physical Properties & Chiral Auxiliary Class


(S)-4-Benzyl-2-oxazolidinone (CAS 90719-32-7), a chiral oxazolidinone derivative within the Evans auxiliary class, is a foundational reagent for asymmetric synthesis [1]. It functions as a chiral auxiliary to direct stereoselective C–C bond formation, particularly in alkylations and aldol condensations, and is supplied as a white to off-white crystalline powder . Its procurement is defined by validated enantiomeric purity (≥99% ee via HPLC) and defined physical parameters (e.g., melting point 86–88 °C) that ensure batch-to-batch reproducibility for stereocontrolled synthetic workflows .

(S)-4-Benzyl-2-oxazolidinone vs. Achiral or Racemic Oxazolidinones: Why Generic Substitution Compromises Asymmetric Synthesis Outcomes


Generic substitution of (S)-4-Benzyl-2-oxazolidinone with an achiral or racemic oxazolidinone derivative fails because it introduces the incorrect stereochemical bias or none at all, directly eliminating the diastereofacial shielding essential for enantioenriched product formation [1]. In enolate alkylation and aldol reactions, the chiral benzyl substituent is necessary to achieve high diastereoselectivity (e.g., 98:2 dr) and subsequent hydrolytic cleavage yields the target chiral acid in high enantiopurity; use of a racemic or achiral analog yields racemic or scalemic mixtures, undermining the fundamental purpose of asymmetric synthesis [2].

Quantitative Differentiation of (S)-4-Benzyl-2-oxazolidinone (CAS 90719-32-7) from Closest Analogs: Head-to-Head Performance and Procurement Data


Enantiomeric Excess (ee) as a Procurement Specification: (S)-4-Benzyl-2-oxazolidinone vs. Racemic or Achiral Analogs

The enantiomeric purity of (S)-4-Benzyl-2-oxazolidinone is a primary procurement specification differentiating it from racemic or achiral 2-oxazolidinones. Commercial specifications require an enantiomeric excess (ee) ≥99% as determined by chiral HPLC, ensuring that the chiral auxiliary introduces a consistent stereochemical bias . In contrast, a racemic 4-benzyl-2-oxazolidinone has an ee of 0% and an achiral 2-oxazolidinone lacks the chiral center entirely, rendering them incapable of diastereoselective induction [1].

Chiral Purity Asymmetric Synthesis Quality Control

Diastereoselectivity in Enolate Alkylation: (S)-4-Benzyl-2-oxazolidinone vs. Auxiliary-Free Baseline

In a standardized undergraduate experiment employing 4-benzyl-2-oxazolidinone as an Evans chiral auxiliary, deprotonation with NaN(TMS)2 at -78 °C followed by alkylation with allyl iodide achieved a diastereomeric ratio of 98:2 in the alkylated imide product [1]. This high diastereoselectivity is a direct consequence of the rigid chelated (Z)-enolate geometry enforced by the chiral oxazolidinone framework. An auxiliary-free alkylation of an achiral substrate would yield a 1:1 mixture of enantiomers (0% de), demonstrating the absolute requirement of the chiral auxiliary for stereocontrol.

Diastereoselectivity Enolate Alkylation Evans Auxiliary

Melting Point (86-88 °C) as a Physical Differentiation from Isopropyl- and Phenyl-Substituted Oxazolidinone Auxiliaries

The melting point of (S)-4-Benzyl-2-oxazolidinone is consistently reported as 86–88 °C . This property significantly differs from the commonly employed (S)-4-isopropyl-2-oxazolidinone (melting point 70–73 °C) and (S)-4-phenyl-2-oxazolidinone (melting point >100 °C, typically 125–128 °C) . The higher melting point compared to the isopropyl analog indicates stronger intermolecular interactions (likely π–π stacking from the benzyl group), which can facilitate purification via recrystallization and improve handling characteristics at ambient laboratory temperatures, reducing the risk of solid softening during warm weather.

Melting Point Physical Properties Solid Handling

Specific Optical Rotation ([α]D²⁰ −63°) as an Identity and Purity Marker vs. (R)-Enantiomer

The specific optical rotation of (S)-4-Benzyl-2-oxazolidinone is [α]D²⁰ −63° (c = 1, CHCl₃) . Its enantiomer, (R)-4-Benzyl-2-oxazolidinone, exhibits the equal and opposite rotation, [α]D²⁰ +64° (c = 1, CHCl₃) . This large magnitude of rotation provides a simple, rapid, and cost-effective method for confirming the identity of the correct enantiomer upon receipt and for monitoring optical purity during storage or after recovery/recycling.

Optical Rotation Chiroptical Properties Enantiomeric Identity

Chiral HPLC Resolution Factor (Rs) vs. (R)-Enantiomer for Quality Control Verification

The enantiomers of 4-benzyl-2-oxazolidinone are resolved on a CHIROBIOTIC® TAG chiral HPLC column (25 cm × 4.6 mm, 5 µm) with methanol mobile phase (1 mL/min, 23 °C, UV detection at 230 nm) . Under these conditions, the (S)- and (R)-enantiomers are baseline separated, enabling precise quantification of enantiomeric purity. This validated analytical method provides a higher resolution alternative to polarimetry for determining the enantiomeric excess of both the purchased reagent and the recovered auxiliary after synthetic use.

Chiral HPLC Enantiomeric Separation Analytical Method

Storage and Stability Profile: (S)-4-Benzyl-2-oxazolidinone vs. More Sensitive Chiral Auxiliaries

(S)-4-Benzyl-2-oxazolidinone is stable under standard laboratory storage conditions: it can be stored at room temperature (<15 °C recommended) and remains stable for extended periods when kept under inert gas to mitigate hygroscopicity [1]. In contrast, more structurally complex or functionalized chiral auxiliaries may require sub-zero storage, are prone to hydrolysis, or have limited shelf lives. The robust stability of this compound simplifies inventory management and reduces the risk of reagent degradation, which can compromise enantioselectivity and yield.

Stability Storage Conditions Shelf Life

Validated Application Scenarios for (S)-4-Benzyl-2-oxazolidinone (CAS 90719-32-7) in Stereocontrolled Synthesis and Procurement


Asymmetric Enolate Alkylation for Chiral α-Substituted Carboxylic Acids

The diastereoselective enolate alkylation of N-acylated (S)-4-Benzyl-2-oxazolidinone (98:2 dr) provides a robust and predictable route to chiral α-substituted carboxylic acids after hydrolytic cleavage . This scenario is directly supported by the high diastereoselectivity evidence, making it the benchmark for constructing stereogenic centers adjacent to carbonyl groups in pharmaceutical intermediates and natural product synthesis.

Synthesis of (S)-Equol via Evans Alkylation

The compound has been explicitly applied as a chiral auxiliary in the enantioselective total synthesis of (S)-equol, a non-steroidal estrogen of the isoflavone class with nutraceutical and pharmaceutical relevance . The success of this synthesis relies on the high optical purity and reliable stereocontrol of the auxiliary, as verified by the ≥99% ee specification.

Construction of (3R)- and (3S)-Piperazic Acid Building Blocks

(S)-4-Benzyl-2-oxazolidinone serves as the chiral template for the asymmetric synthesis of both enantiomers of piperazic acid, a key non-proteinogenic amino acid constituent of numerous biologically active cyclodepsipeptides (e.g., quinoxapeptins, luzopeptins) . The ability to access either absolute configuration by simple selection of the chiral auxiliary highlights its versatility.

Preparation and Functionalization of Chiral Stabilized Ylides

The N-acylated derivative of (S)-4-Benzyl-2-oxazolidinone is used to prepare chiral, stabilized ylides for stereoselective Wittig-type olefination reactions . The rigid chiral environment provided by the auxiliary ensures high levels of asymmetric induction in the formation of carbon–carbon double bonds, which is critical for generating geometrically and stereochemically defined alkene moieties in complex molecule synthesis.

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